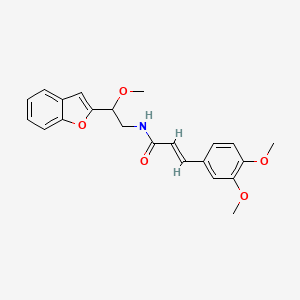

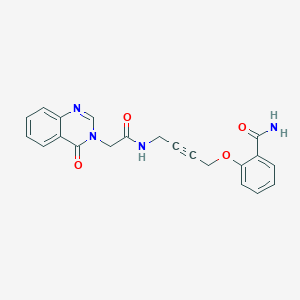

![molecular formula C19H29NO4 B2361236 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate CAS No. 2365419-67-4](/img/structure/B2361236.png)

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tert-butyl carbamate , which is a carbamate ester obtained by the formal condensation of the hydroxy group of tert-butanol with the amino group of carbamic acid . It’s used as an ammonia equivalent in a wide array of reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl carbamates can generally be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .Applications De Recherche Scientifique

Synthesis of N-Boc-Protected Anilines

The compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This is a crucial step in the synthesis of various aniline derivatives, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

Preparation of Tetrasubstituted Pyrroles

It serves as a starting material in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant heterocycles in medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer drugs.

Cross-Coupling Reactions

This compound is involved in cross-coupling reactions with various aryl (Het) halides, using Cs2CO3 as a base in 1,4-dioxane . Such reactions are fundamental in creating complex molecules for materials science and pharmaceuticals.

Synthesis of Primary Amines

Di-tert-butyl (3-isopropylphenyl)iminodicarbonate is utilized as a reagent for the preparation of primary amines from alkyl halides . This method is an alternative to the Gabriel synthesis and is used for generating amines, which are key functional groups in many biologically active compounds.

Mitsunobu Reaction

The compound is also employed in the Mitsunobu reaction, which converts alcohols into amines . This reaction is widely used in the synthesis of pharmaceuticals and in the modification of natural products.

Fragment Synthesis for Tetrafibricin

It is used in the synthesis of C1-C20 and C21-C40 fragments of tetrafibricin , a compound that has potential therapeutic applications. This showcases the compound’s role in the synthesis of complex natural products.

Protective Group in Peptide Synthesis

As a Boc-protecting group, it is extensively used in peptide synthesis to protect the amine functionality during the coupling of amino acids . This is essential for the production of peptides and proteins with specific sequences and structures.

Material Science Applications

Lastly, the stability and reactivity of this compound make it suitable for material science applications, where it can be used to modify surfaces or create polymers with specific properties .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXBBLJUFZJMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

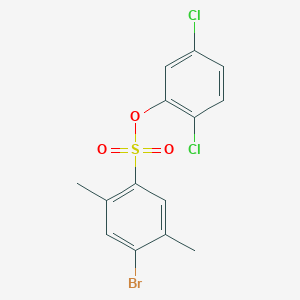

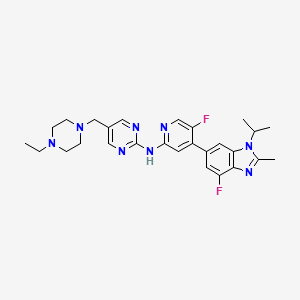

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)

![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)

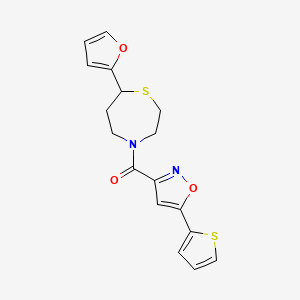

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)

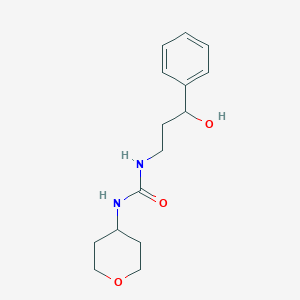

![2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2361167.png)

![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)

![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)

![Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2361175.png)